molecular formula C17H13ClN6 B14966835 1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14966835
M. Wt: 336.8 g/mol
InChI Key: RKMATJYZCLSGDP-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a heterocyclic compound that has garnered attention in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 4-chlorobenzaldehyde with pyridine-3-carboxaldehyde, followed by cyclization and amination reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-Chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

1-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development .

Biological Activity

The compound 1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic structure. Its molecular formula is C15H14ClN5C_{15}H_{14}ClN_5, and it possesses several functional groups that contribute to its biological properties.

PropertyValue
Molecular Weight299.76 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
LogPNot specified

Antitumor Activity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant antitumor properties. A study demonstrated that derivatives of this compound showed effective inhibition of cellular proliferation in various cancer cell lines, including HeLa and HCT116, with IC50 values ranging from 0.36 µM to 1.8 µM against cyclin-dependent kinases (CDK2 and CDK9) .

The antitumor effects are primarily attributed to the inhibition of protein kinases involved in cell cycle regulation. The compound's structure allows it to bind selectively to ATP-binding sites of these kinases, leading to decreased phosphorylation of target proteins critical for tumor growth and survival .

Case Studies

  • Study on CDK Inhibition : A study focused on the inhibition of CDK2 and CDK9 by various pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. Results showed a marked decrease in cell viability in treated groups compared to controls, highlighting the compound's potential as an anticancer agent .
  • Selectivity Profile : Another study evaluated the selectivity of this compound against other kinases. The results indicated a 265-fold selectivity for CDK2 over CDK9, suggesting that modifications in the structure could enhance therapeutic efficacy while minimizing side effects .

Other Biological Activities

Beyond antitumor effects, pyrazolo[3,4-d]pyrimidines have been investigated for their anti-inflammatory and analgesic properties. Some derivatives have shown promise in inhibiting inflammatory pathways, potentially offering new avenues for treating chronic inflammatory diseases .

Properties

Molecular Formula

C17H13ClN6

Molecular Weight

336.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H13ClN6/c18-13-3-5-14(6-4-13)24-17-15(10-23-24)16(21-11-22-17)20-9-12-2-1-7-19-8-12/h1-8,10-11H,9H2,(H,20,21,22)

InChI Key

RKMATJYZCLSGDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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